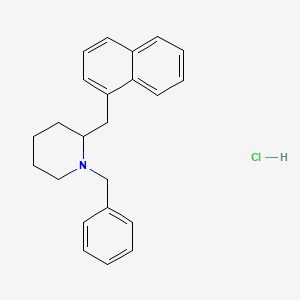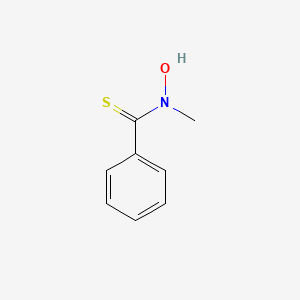![molecular formula C20H14INO B14376725 (2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one CAS No. 89357-27-7](/img/structure/B14376725.png)
(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one is a chemical compound characterized by the presence of an imino group attached to a 4-iodophenyl ring and a diphenylethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one typically involves the condensation of 4-iodoaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one
- (2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one
- (2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one
Uniqueness
(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions and potentially more effective in biological applications compared to its bromine, chlorine, or fluorine analogs .
Propiedades
Número CAS |
89357-27-7 |
|---|---|
Fórmula molecular |
C20H14INO |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)imino-1,2-diphenylethanone |
InChI |
InChI=1S/C20H14INO/c21-17-11-13-18(14-12-17)22-19(15-7-3-1-4-8-15)20(23)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
GIICLYZDRZGXGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


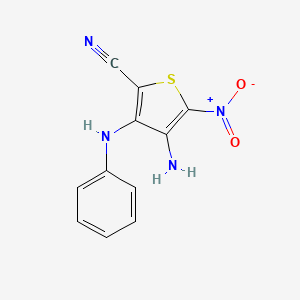
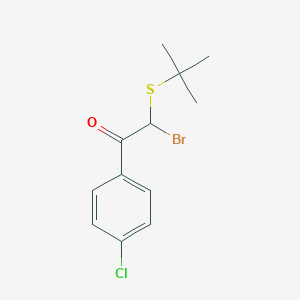


![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
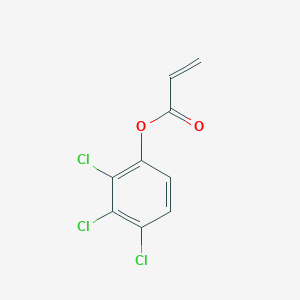
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

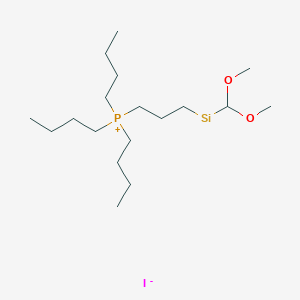
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
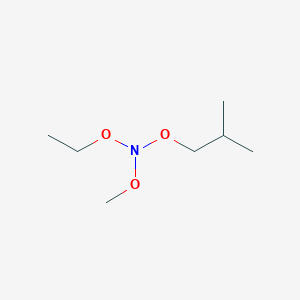
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
